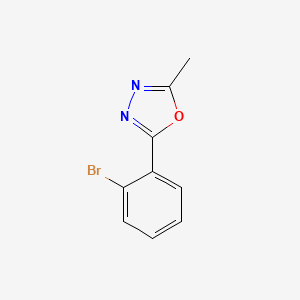

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHHFGPICCGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589835 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352330-84-8 | |

| Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

Substitution Products: Depending on the nucleophile, products such as 2-(2-aminophenyl)-5-methyl-1,3,4-oxadiazole can be formed.

Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives.

Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

科学研究应用

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

作用机制

The mechanism of action of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole varies depending on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific cellular pathways.

Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and related oxadiazole derivatives:

Table 1. Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Structural and Electronic Effects

- Para-substituted derivatives (e.g., 3g, 3h) exhibit higher synthetic yields (78–88%), likely due to reduced steric interference during cyclization .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3h enhances electron withdrawal, which may improve stability and alter electronic properties for applications in optoelectronics .

- Halogen Diversity : Fluorine substitution (e.g., 4-bromo-2-fluoro derivative) increases polarity and may enhance bioavailability or material properties .

Spectroscopic Signatures

- NMR Profiles: The aromatic proton signals for 3g (δ 7.79–7.51) and 3h (δ 8.07–7.96) differ due to substituent electronic effects, providing diagnostic tools for structural verification .

生物活性

The compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the bromophenyl and methyl groups significantly influences its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Assays : Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures had IC50 values ranging from 4.11 µM to 4.56 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

- Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction and inhibition of tubulin polymerization. For example, compounds were found to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in treated cancer cell lines .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Compounds related to this compound have shown promising antibacterial and antifungal activities against various pathogens. In one study, derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anticancer |

| Related Derivative A | Structure | 4.11 | Anticancer (A549) |

| Related Derivative B | Structure | 4.56 | Anticancer (MCF-7) |

Note: Actual structures would be included in a complete document.

Case Studies

Several case studies have explored the biological activity of oxadiazoles:

- Breast Cancer Study : A study investigated the binding affinity of oxadiazole derivatives with estrogen receptors in breast cancer cells. The findings indicated that certain modifications led to increased cytotoxicity and potential therapeutic effects when used in combination with standard drugs like Imatinib .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction between oxadiazole derivatives and target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance binding affinity and biological efficacy .

常见问题

Q. What is a reliable synthetic route for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole?

A validated method involves cyclizing substituted hydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃). For example:

- Reagents : 4-methoxyphenyl hydrazide (1.0 equiv), bromoacetyl bromide (1.0 equiv), POCl₃ (solvent).

- Conditions : 90°C for 6 hours under magnetic stirring.

- Workup : Neutralization with NaHCO₃, vacuum filtration, and silica gel column chromatography (CH₂Cl₂ eluent).

- Yield : 28% after purification . Variations in substituents (e.g., electron-donating vs. withdrawing groups) may require adjusting reaction times or stoichiometry.

Q. Which spectroscopic techniques are critical for structural confirmation?

Key data includes:

- ¹H NMR (CDCl₃) : Peaks for aromatic protons (δ 7.01–8.00 ppm), methylene (δ 4.59 ppm, singlet), and methoxy groups (δ 3.88 ppm) .

- ¹³C NMR : Signals for oxadiazole carbons (δ 162–166 ppm) and bromomethyl carbons (δ 16.6 ppm) .

- IR (ATR) : Absorbance for C-Br (658 cm⁻¹) and C=N (unassigned due to overlap) . Consistency with calculated spectra (e.g., using DFT) can resolve ambiguities.

Q. What safety precautions are necessary during handling?

The compound is harmful via inhalation, skin contact, or ingestion. Recommended measures:

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Avoid exposure to moisture or heat to prevent decomposition.

- Dispose of waste via halogenated organic protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for analogous oxadiazoles?

Methodological considerations :

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Screening : Compare POCl₃ with alternatives like PCl₅ or toluene.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C) and improve yields .

- Substituent effects : Electron-deficient aryl groups may require higher temperatures or extended reaction times.

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 2-position of the phenyl ring is sterically hindered, limiting participation in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) reveals:

- Steric hindrance : The oxadiazole ring and methyl group create a congested environment, reducing accessibility for palladium catalysts .

- Electronic effects : The electron-withdrawing oxadiazole moiety deactivates the bromine toward nucleophilic substitution. Alternative strategies (e.g., Ullmann coupling) may be required .

Q. How is this compound applied in enzyme inhibition studies?

Oxadiazole derivatives are explored as kinase inhibitors (e.g., GSK-3β). Experimental design :

- In vitro assays : Measure IC₅₀ values using ATP-competitive assays with recombinant GSK-3β.

- Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., hydrogen bonds with active-site residues) .

- Structure-activity relationship (SAR) : Modify the methyl or bromophenyl groups to enhance potency or selectivity .

Q. What computational approaches predict its pharmacokinetic properties?

Steps for in silico analysis :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., GSK-3β: 1Q3L) to assess binding affinity .

- ADMET prediction : Employ SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Quantum mechanics : Calculate HOMO/LUMO energies (e.g., at B3LYP/6-31G* level) to predict redox stability .

Data Contradictions and Resolutions

Q. Why do synthesis yields vary across similar oxadiazole derivatives?

- Example : A 28% yield for 2-(bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole vs. higher yields for non-brominated analogs.

- Factors :

- Steric hindrance from bromine reduces reaction efficiency.

- Competing side reactions (e.g., hydrolysis of POCl₃) may lower purity.

- Resolution : Optimize stoichiometry (e.g., excess bromoacetyl bromide) or use anhydrous conditions .

Tables for Key Data

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Example Value | Alternative Approach |

|---|---|---|

| Reaction Temperature | 90°C | Microwave (120°C) |

| Reaction Time | 6 hours | 2 hours |

| Solvent | POCl₃ | Toluene/PCl₅ |

| Purification Method | Column Chromatography | Recrystallization |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 4.59 (s, CH₂Br) | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.0 (C=N) | |

| IR (ATR) | 658 cm⁻¹ (C-Br stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。